N-(5-Chloro-2-phenoxy-phenyl)-formamide
Description
N-(5-Chloro-2-phenoxy-phenyl)-formamide is an aromatic formamide derivative characterized by a phenoxy group attached to the phenyl ring at the 2-position and a chlorine substituent at the 5-position. The formamide (-NHCHO) functional group is linked to the nitrogen atom of the aniline moiety. These analogs are frequently utilized in pharmaceutical and agrochemical synthesis due to their reactivity and ability to serve as intermediates in complex organic reactions .
Properties
Molecular Formula |
C13H10ClNO2 |
|---|---|
Molecular Weight |
247.67 g/mol |
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)formamide |
InChI |
InChI=1S/C13H10ClNO2/c14-10-6-7-13(12(8-10)15-9-16)17-11-4-2-1-3-5-11/h1-9H,(H,15,16) |
InChI Key |
HCVCRCCGIHWAQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of N-(5-Chloro-2-phenoxy-phenyl)-formamide, highlighting differences in substituents, molecular properties, and applications:
Key Structural and Functional Differences:
Substituent Effects on Reactivity: The nitro group in N-(2-Chloro-5-nitrophenyl)formamide enhances electrophilicity, making it a reactive intermediate in cross-coupling reactions . In contrast, the phenoxy group in the target compound may stabilize the molecule via resonance, reducing reactivity but improving solubility in non-polar solvents . Methyl and acetyl groups (e.g., in ) improve metabolic stability and lipophilicity, which are critical for pharmacokinetics in drug design.
Toxicological Profiles: Formamide derivatives like FANFT (N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) are associated with urinary bladder carcinogenicity via prostaglandin endoperoxide synthetase-mediated cooxidation . While this compound lacks the nitro-furan moiety of FANFT, its chlorine and phenoxy substituents may alter toxicity profiles, necessitating further study.
Applications :
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